molecular formula C2H4O4P- B1261296 Phosphonoacetaldehyde(1-)

Phosphonoacetaldehyde(1-)

货号: B1261296
分子量: 123.02 g/mol
InChI 键: YEMKIGUKNDOZEG-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Significance of Phosphonoacetaldehyde (B103672) as a Central Metabolic Intermediate in Organophosphonate Biochemistry

Phosphonoacetaldehyde (PnAA) is a pivotal metabolic intermediate in the biochemistry of organophosphonates, a class of natural products characterized by a stable carbon-phosphorus (C-P) bond. nih.govnih.gov It occupies a central position in both the biosynthesis and catabolism of these compounds in a wide range of organisms, particularly microbes. nih.govfrontiersin.orgunm.edu In biosynthetic pathways, PnAA is generated from the decarboxylation of phosphonopyruvate (B1221233). nih.govresearchgate.net It then serves as a precursor for the synthesis of various phosphonate (B1237965) natural products. unm.eduhawaii.edu For instance, PnAA can be transaminated to form 2-aminoethylphosphonate (2-AEP), one of the most common natural phosphonates, or it can be reduced to create 2-hydroxyethylphosphonate, a step in the biosynthesis of antibiotics like fosfomycin. nih.gov

In catabolic processes, PnAA is a key breakdown product. The degradation of the widespread phosphonate 2-AEP often proceeds via its transamination to PnAA. nih.govacs.org From this central point, microorganisms have evolved several pathways to utilize the phosphorus and carbon from phosphonates. nih.gov One major route involves the hydrolysis of PnAA by the enzyme phosphonoacetaldehyde hydrolase (also known as phosphonatase) to yield acetaldehyde (B116499) and inorganic phosphate (B84403) (Pi). nih.govfrontiersin.orgnih.govwikipedia.org An alternative pathway involves the oxidation of PnAA to phosphonoacetate by phosphonoacetaldehyde dehydrogenase; the resulting phosphonoacetate is then hydrolyzed to acetate (B1210297) and Pi. nih.govfrontiersin.orgresearchgate.net This dual role as both a biosynthetic precursor and a catabolic intermediate underscores the significance of phosphonoacetaldehyde in the microbial metabolism of organophosphonates. nih.govfrontiersin.orgresearchgate.net

Overview of Carbon-Phosphorus Bond Metabolism in Diverse Biological Systems

Metabolites containing a direct carbon-phosphorus (C-P) bond, known as phosphonates, are found predominantly in prokaryotes and lower eukaryotes. hawaii.edursc.org These compounds are notable for the C-P bond's significant chemical stability, which makes them resistant to enzymatic and chemical hydrolysis that readily cleaves the more common oxygen-phosphorus (O-P) bonds of phosphate esters. nih.govnih.gov The biosynthesis of virtually all known natural phosphonates originates from a single key enzymatic reaction: the intramolecular rearrangement of phosphoenolpyruvate (B93156) (PEP) to phosphonopyruvate (PnP), catalyzed by the enzyme PEP mutase. frontiersin.orgrsc.orgwikipedia.orgscite.ai This reaction is the committed step that introduces the C-P bond into biological systems. rsc.org

Despite the stability of the C-P bond, many microorganisms have evolved specialized enzymatic machinery to break it, allowing them to use phosphonates as a source of phosphorus, particularly in phosphate-limited environments. nih.govnih.gov The enzymes responsible for C-P bond cleavage are broadly categorized as C-P hydrolases and C-P lyases. nih.govfrontiersin.org Phosphonoacetaldehyde hydrolase (phosphonatase), for example, specifically cleaves the C-P bond in phosphonoacetaldehyde. frontiersin.orgnih.govwikipedia.org The mechanism often involves activating the substrate, for instance, by forming a Schiff base, which destabilizes the otherwise inert C-P bond and facilitates its cleavage. nih.govfrontiersin.orgexpasy.org The C-P lyase pathway is a more complex, multi-enzyme system capable of cleaving the C-P bond in a variety of unactivated alkylphosphonates. frontiersin.orgnih.gov The existence of these diverse metabolic pathways highlights the importance of phosphonates in the biogeochemical cycling of phosphorus. nih.gov

Historical Context of Phosphonoacetaldehyde Discovery and Foundational Investigations

The discovery of phosphonoacetaldehyde as a key player in phosphonate metabolism dates back to studies on the degradation of 2-aminoethylphosphonate (2-AEP). In 1968, La Nauze and Rosenberg identified 2-phosphonoacetaldehyde as an intermediate in the breakdown of 2-AEP by the bacterium Bacillus cereus. wikipedia.org This was a crucial step in understanding how organisms could break the stable C-P bond to utilize phosphonates. Subsequent work led to the purification and characterization of the enzyme responsible for cleaving PnAA, phosphonoacetaldehyde hydrolase (phosphonatase), from B. cereus. wikipedia.org

The biosynthetic origins of phosphonoacetaldehyde were elucidated through the discovery of the enzymes that produce it. The enzyme PEP mutase, which catalyzes the foundational C-P bond-forming reaction converting phosphoenolpyruvate to phosphonopyruvate, was discovered in 1988. wikipedia.org Later, in the 1990s, phosphonopyruvate decarboxylase was identified as the enzyme that catalyzes the decarboxylation of phosphonopyruvate to form phosphonoacetaldehyde, linking the initial C-P bond formation step to this central intermediate. wikipedia.org These foundational investigations established the complete pathway from central metabolism to phosphonoacetaldehyde and solidified its role as a critical hub in the biosynthesis of numerous phosphonate compounds. nih.govwikipedia.org Further research has since uncovered the widespread nature of these pathways and the variety of enzymes, such as phosphonoacetaldehyde dehydrogenase, that act upon this key molecule in different organisms. nih.govuniprot.org

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C2H4O4P-

分子量

123.02 g/mol

IUPAC 名称

hydroxy(2-oxoethyl)phosphinate

InChI

InChI=1S/C2H5O4P/c3-1-2-7(4,5)6/h1H,2H2,(H2,4,5,6)/p-1

InChI 键

YEMKIGUKNDOZEG-UHFFFAOYSA-M

规范 SMILES

C(C=O)P(=O)(O)[O-]

同义词

2-phosphonoacetaldehyde
acetylphosphonate
phosphonoacetaldehyde

产品来源

United States

Biosynthetic Pathways Involving Phosphonoacetaldehyde

Phosphoenolpyruvate (B93156) Mutase (Ppm) and Phosphonopyruvate (B1221233) (PnPy) Formation

The initial and committing step in the biosynthesis of virtually all known phosphonates is the intramolecular rearrangement of phosphoenolpyruvate (PEP) to 3-phosphonopyruvate (B1263368) (PnPy), a reaction catalyzed by the enzyme phosphoenolpyruvate mutase (Ppm; EC 5.4.2.9). frontiersin.orgfrontiersin.org This enzymatic transformation is remarkable as it involves the cleavage of a stable P-O bond and the formation of a high-energy C-P bond. nih.govresearchgate.net

Enzymatic Catalysis and Mechanistic Considerations of Initial C-P Bond Formation

The mechanism of C-P bond formation by phosphoenolpyruvate mutase has been a subject of extensive investigation. The prevailing view supports a dissociative mechanism involving a metaphosphate-like transition state. nih.govrsc.org This process is thought to involve the dissociation of the phosphoryl group from the oxygen at C2 of PEP, followed by a nucleophilic attack from C3 of the resulting pyruvate (B1213749) enolate on the phosphorus atom. ebi.ac.ukwikipedia.org A key feature of this reaction is the retention of stereochemistry at the phosphorus center. nih.gov

While a phosphoenzyme intermediate has been proposed, experimental evidence, such as the failure to trap a [32P]phosphoenzyme complex, does not support this hypothesis. wikipedia.orgnih.gov The active site of Ppm contains conserved residues and a magnesium ion cofactor that are crucial for catalysis. wikipedia.org These components are believed to stabilize the reactive intermediates and ensure the correct orientation of the substrate for the phosphoryl transfer. ebi.ac.ukwikipedia.org

Two main mechanistic proposals have been considered for the Ppm-catalyzed reaction:

Dissociative Mechanism: This mechanism involves the formation of a trigonal metaphosphate intermediate that dissociates from the pyruvate enolate before the C-P bond is formed. The enolate then attacks the metaphosphate to yield PnPy. ebi.ac.uk

Associative Mechanism: This alternative suggests the formation of a phosphorylated aspartate intermediate. An aspartate residue in the active site would attack the phosphorus of PEP, leading to a phosphoenzyme intermediate, which then transfers the phosphoryl group to C3 of the enolate. ebi.ac.uk However, studies involving site-directed mutagenesis of potential catalytic residues have shown only a partial loss of function, making a covalent phosphoenzyme intermediate less likely. wikipedia.org

Thermodynamic and Kinetic Aspects of Phosphoenolpyruvate Mutase Activity

The formation of the C-P bond in PnPy from PEP is a thermodynamically unfavorable process. wikipedia.orgnih.gov The equilibrium of the reaction strongly favors the starting material, PEP, by a factor of approximately 500. researchgate.net This thermodynamic barrier necessitates that the subsequent step in the biosynthetic pathway is highly exergonic to drive the reaction forward. rsc.orgnih.gov

Kinetic studies of Ppm from various sources have provided insights into its catalytic efficiency. For instance, the Ppm from Tetrahymena pyriformis exhibits distinct kinetic parameters for the forward and reverse reactions. nih.gov

Reaction Directionkcat (s⁻¹)Km (mM)
PEP to PnPy50.77
PnPy to PEP1000.0035

Table 1: Kinetic parameters of Phosphoenolpyruvate Mutase from Tetrahymena pyriformis. nih.gov

The enzyme from Variovorax sp. Pal2, which is a phosphonopyruvate hydrolase but shares ancestry with Ppm, has also been studied, revealing different kinetic properties and metal ion dependencies. acs.org The activation and inhibition of Ppm by various divalent metal ions and substrate analogs like oxalate (B1200264) have further illuminated the enzyme's active site requirements and catalytic mechanism. nih.govacs.org

Phosphonopyruvate Decarboxylase (Ppd) and Phosphonoacetaldehyde (B103672) Generation

To overcome the unfavorable thermodynamics of the Ppm-catalyzed reaction, the product, phosphonopyruvate (PnPy), is immediately and irreversibly consumed in the next step of the biosynthetic pathway. frontiersin.orgwikipedia.org This is most commonly achieved through decarboxylation by the enzyme phosphonopyruvate decarboxylase (Ppd; EC 4.1.1.82), which generates phosphonoacetaldehyde (PnAA) and carbon dioxide. frontiersin.orgnih.govwikipedia.org

Characterization of Ppd Enzymes Across Various Microorganisms

Phosphonopyruvate decarboxylase enzymes have been identified and characterized from several microorganisms, including bacteria like Bacteroides fragilis and Streptomyces viridochromogenes. nih.govoup.com These enzymes belong to the family of α-ketoacid decarboxylases and typically require thiamine (B1217682) pyrophosphate (TPP) and a divalent metal ion, such as Mg²⁺ or Mn²⁺, as cofactors for their activity. nih.govoup.com

The Ppd from Bacteroides fragilis has been extensively studied. It is a homotrimeric enzyme that displays high catalytic efficiency for its substrate, PnPy. nih.gov

Enzyme SourceQuaternary Structurekcat (s⁻¹)Km (PnPy) (µM)Cofactors
Bacteroides fragilisHomotrimer10.23.2TPP, Mg²⁺/Mn²⁺
Streptomyces hygroscopicus---TPP, Mg²⁺

Table 2: Characteristics of Phosphonopyruvate Decarboxylase from different microorganisms. nih.govoup.com

Sequence alignments of Ppd from different sources, such as S. viridochromogenes and S. wedmorensis, have revealed conserved regions, including the TPP-binding motif, which is characteristic of this enzyme family. oup.com Interestingly, some Ppd enzymes have been shown to be promiscuous, capable of slowly decarboxylating other α-ketoacids like pyruvate and sulfopyruvate (B1220305). nih.gov In contrast, the sulfopyruvate decarboxylase from Methanococcus jannaschii, while structurally related, does not act on phosphonopyruvate, indicating a divergence in substrate specificity within this enzyme superfamily. nih.gov

Intermediacy of Phosphonoacetaldehyde in Specific Natural Product Biosynthesis

Phosphonoacetaldehyde is a key metabolic node from which the biosynthesis of numerous phosphonate (B1237965) natural products diverges. nih.govunm.edu Depending on the enzymatic machinery present in a given organism, PnAA can be modified in several ways to produce a range of bioactive compounds. rsc.org

Common transformations of phosphonoacetaldehyde include:

Transamination: PnAA can be converted to 2-aminoethylphosphonate (AEP) by a transaminase, a pathway found in the biosynthesis of phosphonolipids and the antibiotic fosfomycin. researchgate.net

Reduction: An alcohol dehydrogenase can reduce PnAA to 2-hydroxyethylphosphonate (2-HEP). rsc.org

Oxidation: The fosfazinomycin pathway is a notable example where PnAA is oxidized to phosphonoacetic acid. rsc.org

Aldol (B89426) Condensation: In the biosynthesis of rhizocticin, PnAA undergoes an aldol condensation with oxaloacetate. rsc.orgresearchgate.net

The intermediacy of phosphonoacetaldehyde has been confirmed in the biosynthetic pathways of several important natural products:

Natural ProductKey Transformation of Phosphonoacetaldehyde
2-Aminoethylphosphonate (AEP)Transamination
FosfomycinTransamination to AEP is an early step
PhosphinothricinBiosynthesis proceeds through PnAA
FosfazinomycinOxidation to phosphonoacetic acid
RhizocticinAldol condensation with oxaloacetate

Table 3: Role of Phosphonoacetaldehyde in the Biosynthesis of Specific Natural Products. rsc.orgresearchgate.netresearchgate.net

The discovery of a phosphonoacetaldehyde dehydrogenase has identified a new biosynthetic branch point, leading to the identification of additional gene clusters that likely utilize phosphonoacetic acid as an intermediate. nih.gov The enzymatic synthesis of radiolabeled phosphonoacetaldehyde has been instrumental in studying the mechanisms of enzymes involved in these diverse biosynthetic pathways. nih.govunm.edu

Enzymatic Catabolism and Degradation of Phosphonoacetaldehyde

The Phosphonatase (PhnX) Pathway for Phosphonoacetaldehyde (B103672) Hydrolysis

The principal route for the degradation of phosphonoacetaldehyde is the phosphonatase (PhnX) pathway. frontiersin.orgfrontiersin.org This pathway centers on the activity of a single enzyme, phosphonoacetaldehyde hydrolase (also known as phosphonatase), which catalyzes the cleavage of the C-P bond in phosphonoacetaldehyde. frontiersin.org This hydrolytic reaction yields acetaldehyde (B116499) and inorganic phosphate (B84403), thereby liberating phosphorus from its organic form. nih.govacs.orgnih.gov The PhnX pathway is a critical component of the broader metabolic route for the utilization of 2-aminoethylphosphonate (2-AEP), a widespread natural phosphonate (B1237965). frontiersin.orgfrontiersin.org In this larger pathway, 2-AEP is first converted to phosphonoacetaldehyde by the enzyme 2-AEP-pyruvate transaminase (PhnW). frontiersin.orgnih.gov Subsequently, phosphonoacetaldehyde hydrolase (PhnX) acts on the phosphonoacetaldehyde to complete the degradation process. frontiersin.org

Reaction Mechanism of Phosphonoacetaldehyde Hydrolase (EC 3.11.1.1)

A crucial first step in the catalytic cycle is the formation of a Schiff base intermediate. nih.govunm.edu This occurs through the nucleophilic attack of an active site lysine (B10760008) residue, specifically Lys53, on the carbonyl carbon of the phosphonoacetaldehyde substrate. researchgate.netunm.edu This reaction forms a covalent imine linkage, which is a common strategy in enzymes that need to labilize bonds adjacent to a carbonyl group. nih.govscispace.com The formation of the protonated imine is a more potent electron-withdrawing group than the original carbonyl, which destabilizes the adjacent C-P bond and primes it for cleavage. scispace.com The importance of this Schiff base has been confirmed through experiments showing that the enzyme is inactivated by reducing agents like sodium borohydride (B1222165) only in the presence of the substrate, a classic test for imine formation. unm.edunih.goviaea.org

Following the formation of the Schiff base, the catalytic mechanism proceeds with the transfer of the phosphoryl group to an active site aspartate residue. nih.govunm.edu In Bacillus cereus and Salmonella typhimurium, this nucleophilic attack is carried out by a highly conserved aspartate residue (Asp12 in the B. cereus enzyme and Asp11 in the S. typhimurium enzyme). nih.govunm.edu This aspartate residue acts as a nucleophile, attacking the phosphorus atom of the phosphonoacetaldehyde-Schiff base intermediate. researchgate.net This step results in the cleavage of the C-P bond and the formation of a transient phospho-aspartate intermediate. nih.govunm.edu The retention of stereochemistry at the phosphorus center during the reaction supports this double-displacement mechanism involving a covalent enzyme-phosphate intermediate. nih.govunm.edu The substitution of this critical aspartate residue with alanine (B10760859) (Asp12Ala) has been shown to eliminate the enzyme's catalytic activity, further confirming its essential role as the phosphoryl group acceptor. researchgate.netnih.gov

The final phase of the catalytic cycle involves the hydrolysis of both the imine and the phosphoenzyme intermediate to release the final products and regenerate the active site. nih.govunm.edu The enamine intermediate resulting from the C-P bond cleavage is hydrolyzed to release acetaldehyde. unm.edu Concurrently, the phospho-aspartate intermediate is attacked by a water molecule, leading to the release of inorganic phosphate and the regeneration of the aspartate residue. nih.gov The exact mechanism of hydrolysis and product release may involve the participation of other active site residues, such as a nearby histidine (His56), which could activate a water molecule for nucleophilic attack. nih.gov Theoretical studies suggest that water molecules and proton transfer events are critical for lowering the activation barriers of these final steps. researchgate.net

Structural Biology of Phosphonoacetaldehyde Hydrolase

The three-dimensional structure of phosphonoacetaldehyde hydrolase provides significant insights into its catalytic mechanism and substrate specificity. The enzyme belongs to the haloacid dehalogenase (HAD) superfamily, which is characterized by a conserved α/β-core domain. nih.govebi.ac.uk

Crystal structures of phosphonoacetaldehyde hydrolase, particularly from Bacillus cereus, have been determined to high resolution. nih.govrcsb.org The enzyme exists as a homodimer. nih.gov Each monomer consists of a larger α/β core domain and a smaller "cap" domain. nih.govresearchgate.net The active site is located at the interface between these two domains. nih.govresearchgate.net

The cap domain contains the crucial Lys53 residue responsible for forming the Schiff base with the substrate. researchgate.netnih.gov The core domain binds the Mg(II) cofactor and the phosphate portion of the substrate. nih.gov The Mg(II) ion is coordinated by several residues, including the catalytic nucleophile Asp12, Asp186, the backbone carbonyl of Ala14, and a water molecule that is hydrogen-bonded to Asp190 and Thr187. researchgate.netnih.gov The guanidinium (B1211019) group of an arginine residue (Arg160) also interacts with the phosphate group, helping to position it for nucleophilic attack by Asp12. researchgate.netnih.gov This intricate architecture of the active site ensures the precise alignment of the substrate, cofactor, and catalytic residues for efficient C-P bond cleavage. nih.govresearchgate.net

Role of Metal Cofactors in Catalysis

Phosphonoacetaldehyde hydrolase (phosphonatase), a member of the haloacid dehalogenase (HAD) enzyme superfamily, is a metalloenzyme that relies on divalent metal ions for its function. researchgate.netproteopedia.org While several divalent metal ions can activate the enzyme, magnesium (Mg(II)) is considered the physiologically relevant cofactor. researchgate.net The role of the metal ion is primarily structural rather than directly catalytic; it is crucial for stabilizing the active homodimeric form of the enzyme. unm.edu

The binding of the Mg(II) cofactor occurs at the active site, which is formed by the interface of the enzyme's core and cap domains. mdpi.com Structural studies of the Bacillus cereus phosphonatase have revealed the specific coordination of the Mg(II) ion. It is ligated by the carboxylate group of an aspartate residue on loop 1 (Asp12) and the backbone carbonyl of a threonine on the same loop (Thr14). proteopedia.org An additional aspartate residue on loop 4 (Asp186) also directly coordinates with the metal ion. proteopedia.org A second aspartate on loop 4 (Asp190) contributes to binding by forming a hydrogen bond with a water molecule that is part of the Mg(II) coordination sphere. proteopedia.org This intricate coordination is essential for maintaining the precise geometry of the active site required for catalysis. The DxD motif, a conserved feature in the HAD superfamily, constitutes the metal-binding domain and is critical for enzymatic activity. researchgate.net

Table 1: Key Residues in Mg(II) Cofactor Binding in Bacillus cereus Phosphonatase

Residue Loop Role in Mg(II) Binding
Asp12 Loop 1 Direct ligation via carboxylate group. proteopedia.org
Thr14 Loop 1 Direct ligation via backbone carbonyl. proteopedia.org
Asp186 Loop 4 Direct ligation via carboxylate group; essential for cofactor binding. proteopedia.org
Asp190 Loop 4 Enhances cofactor binding through hydrogen bonding to a Mg(II)-ligated water molecule. proteopedia.org

Kinetic Characterization of Phosphonatase Enzymes

The catalytic mechanism of phosphonatase has been extensively studied, particularly for the enzymes from Bacillus cereus and Salmonella typhimurium. drugbank.comacs.org The reaction proceeds through a distinctive Schiff base mechanism. unm.edudrugbank.comacs.org An active site lysine residue (Lys53 in the B. cereus enzyme) acts as a nucleophile, attacking the carbonyl carbon of phosphonoacetaldehyde to form a covalent Schiff base intermediate. mdpi.comacs.org This initial step activates the C-P bond for cleavage.

Table 2: Kinetic Properties of Recombinant Phosphonatase Enzymes

Enzyme Source Catalytic Mechanism Key Residues Mechanistic Feature
Bacillus cereus Schiff Base Formation Lys53, Asp12 drugbank.comacs.org Substrate-induced fit ("open" to "closed" conformation). acs.org
Salmonella typhimurium Schiff Base Formation Lys53, Asp11 drugbank.comacs.org Verified Schiff base mechanism via borohydride inactivation and mutagenesis. acs.org

The Phosphonoacetaldehyde Oxidase (PhnY) Pathway to Phosphonoacetate

An alternative catabolic route for phosphonoacetaldehyde involves its oxidation to phosphonoacetate, which is then hydrolyzed. nih.govnih.gov This pathway is initiated by the enzyme phosphonoacetaldehyde oxidase (PhnY) and completed by phosphonoacetate hydrolase (PhnA).

NAD(P)+-Dependent Oxidation of Phosphonoacetaldehyde by PhnY

Phosphonoacetaldehyde oxidase (PhnY) catalyzes the NAD(P)+-dependent oxidation of phosphonoacetaldehyde (PnAA) to form phosphonoacetate (PnA). nih.govnih.gov This reaction represents the first and only known biochemical route for the production of phosphonoacetate in the microbial world. nih.gov The discovery of this enzymatic activity in bacteria like Sinorhizobium meliloti 1021 established phosphonoacetate as a biogenic phosphonate. nih.govresearchgate.net

The PhnY enzyme exhibits cofactor diversity among different bacterial species. The enzyme from S. meliloti is strictly NAD+-dependent. nih.govresearchgate.net In contrast, a similar phosphonoacetaldehyde-oxidizing activity identified in cell extracts of the marine bacterium Roseovarius nubinhibens ISM was found to be NADP+-dependent. nih.govresearchgate.net PhnY displays broad substrate tolerance, capable of oxidizing other aldehyde-containing phosphonates such as 3-oxopropyl phosphonate, as well as the phosphate ester glyceraldehyde-3-phosphate. nih.gov

Structural and Mechanistic Adaptations of Aldehyde Dehydrogenase Active Sites in PhnY

Structurally, PhnY is a member of the CoA-independent, non-phosphorylating aldehyde dehydrogenase (ALDH) superfamily. nih.gov High-resolution crystal structures of PhnY from S. meliloti in its apo form and in complex with its substrate, cofactor, and product have provided detailed insights into its mechanism. nih.gov These structures reveal how the highly conserved active site of the ALDH fold has been subtly modified through evolution to accommodate a charged phosphonate substrate instead of a typical aldehyde. nih.gov

The active site of PhnY features a pocket lined with several basic amino acid residues. nih.gov Kinetic analyses of site-directed mutants have shown that these residues are crucial for binding the negatively charged phosphonate group of the substrate. nih.gov This adaptation allows the enzyme to recognize substrates based on their size and charge, rather than discriminating specifically between a phosphonate and a phosphate ester, explaining its activity towards glyceraldehyde-3-phosphate. nih.gov The structural and mechanistic adaptations in PhnY illustrate the functional plasticity of the ALDH superfamily and its role in the biodegradation of inert molecules. nih.gov

Subsequent Metabolism of Phosphonoacetate by Phosphonoacetate Hydrolase (PhnA)

The phosphonoacetate generated by PhnY is subsequently broken down by phosphonoacetate hydrolase (PhnA). nih.govnih.gov This enzyme catalyzes the hydrolytic cleavage of the C-P bond in phosphonoacetate to produce acetate (B1210297) and inorganic phosphate (Pi). frontiersin.orgmsu.ru PhnA was first characterized from Pseudomonas fluorescens and is a member of the alkaline phosphatase superfamily, employing a metal-assisted hydrolysis mechanism to break the C-P bond. frontiersin.orgmsu.ru

The gene encoding PhnA is frequently found in genomic clusters alongside the genes for PhnY and 2-aminoethylphosphonate aminotransferase (PhnW). frontiersin.orgfrontiersin.org This genetic linkage suggests that the PhnY-PhnA pathway is a common component of a larger degradative sequence for the catabolism of 2-aminoethylphosphonate (2-AEP), a widespread natural phosphonate. frontiersin.orgfrontiersin.org The expression of PhnA in some bacteria, like P. fluorescens, is induced by its substrate, phosphonoacetate, and is independent of the cell's phosphate status, which is a notable exception to the general rule of phosphonate metabolism being under the control of the phosphate-sensing Pho regulon. msu.runih.gov The ubiquitous presence of the phnA gene in soils from diverse geographical regions further supports the hypothesis that its substrate, phosphonoacetate, is a naturally occurring biogenic compound. nih.gov

**Table 3: Characteristics of Phosphonoacetate Hydrolase (PhnA) from *Pseudomonas fluorescens***

Property Description
Function Catalyzes the hydrolysis of phosphonoacetate to acetate and inorganic phosphate. uniprot.org
Substrate Specificity Highly specific for phosphonoacetate. uniprot.org
Enzyme Family Alkaline Phosphatase Superfamily. frontiersin.org
Structure Dimer of two identical subunits. msu.ru
Cofactors/Inhibitors Activity is completely inhibited by metal chelators like EDTA and 1,10-phenanthroline. uniprot.org
Optimal pH Approximately 7.8. uniprot.org
Optimal Temperature 37°C. uniprot.org

Ecological and Environmental Relevance of Phosphonoacetaldehyde Catabolism

The microbial breakdown of phosphonoacetaldehyde and its precursors is a fundamental process with far-reaching implications for global nutrient cycles and microbial ecology.

Role in Global Phosphorus Redox Cycling and Nutrient Availability

Phosphonates, with phosphorus in a reduced +3 oxidation state, represent a significant reservoir of this essential nutrient, particularly in marine environments where inorganic phosphate (in the +5 oxidation state) is often scarce. uniprot.orgmdpi.comnih.gov The enzymatic cleavage of the C-P bond in compounds like phosphonoacetaldehyde by microbial hydrolases releases inorganic phosphate, making it available for assimilation by a wide range of organisms. nih.govnih.gov This process is a key component of the oceanic phosphorus redox cycle, converting reduced phosphorus into its bioavailable oxidized form. nih.govscite.ai The catabolism of phosphonates is especially prevalent in phosphate-depleted waters, indicating its importance as a mechanism for coping with nutrient scarcity. nih.gov

Microbial Adaptation Strategies for Phosphonate Utilization

The ability to utilize phosphonates as a phosphorus source provides a significant competitive advantage to microorganisms, especially in nutrient-limited environments. febscongress.orgmdpi.com Bacteria have evolved diverse and sophisticated strategies to scavenge phosphorus from these stable compounds. mdpi.comresearchgate.net These strategies include the expression of specific enzymatic pathways for the degradation of various phosphonates. portlandpress.comnih.gov The presence of genes encoding enzymes like PhnW and PbfA in a significant portion of marine bacteria underscores the widespread nature of this adaptation. nih.govnih.gov Furthermore, the existence of ancillary enzymes that can broaden the substrate range of these pathways, such as PbfA, demonstrates the evolutionary pressure on microbes to efficiently exploit all available phosphorus sources. febscongress.org This metabolic flexibility allows bacteria to thrive in diverse and often challenging marine ecosystems. nih.gov

Molecular Biology and Genetic Regulation of Phosphonoacetaldehyde Metabolism

Genomic Organization of Phosphonoacetaldehyde (B103672) Biosynthetic and Catabolic Genes

The metabolic pathways for phosphonoacetaldehyde are encoded by specific sets of genes often organized into clusters or operons within bacterial genomes. This organization allows for coordinated regulation of the enzymes required for the breakdown (catabolism) of phosphonates, such as 2-aminoethylphosphonate (2-AEP), which is a precursor to phosphonoacetaldehyde.

The degradation of 2-AEP to phosphonoacetaldehyde and its subsequent hydrolysis is primarily carried out by enzymes encoded by a well-characterized gene cluster. The core genes involved in this "phosphonatase" pathway are typically found together, though the exact composition of the operon can vary between species.

Key genes in this pathway include:

phnW : This gene encodes the enzyme 2-AEP:pyruvate (B1213749) aminotransferase. frontiersin.org This enzyme catalyzes the initial step in the degradation of 2-AEP, transferring an amino group from 2-AEP to pyruvate, which results in the formation of phosphonoacetaldehyde and alanine (B10760859). frontiersin.org

phnX : This gene encodes phosphonoacetaldehyde hydrolase, also known as phosphonatase. frontiersin.orgnih.gov This enzyme is central to the pathway as it cleaves the stable carbon-phosphorus (C-P) bond in phosphonoacetaldehyde to produce acetaldehyde (B116499) and inorganic phosphate (B84403) (Pi). frontiersin.orgnih.gov The phnX gene is found in a significant number of bacterial genomes, particularly within the alpha- and gamma-proteobacteria, highlighting its importance in phosphorus acquisition. nih.gov

phnY : This gene is homologous to acetaldehyde dehydrogenase and is believed to encode phosphonoacetaldehyde dehydrogenase. nih.gov This enzyme is involved in an alternative metabolic route where phosphonoacetaldehyde is oxidized to produce phosphonoacetate. nih.gov This suggests a branching point in the metabolic fate of phosphonoacetaldehyde. nih.gov

These genes are often organized into operons, ensuring their concurrent expression when a suitable phosphonate (B1237965) substrate is available or when inorganic phosphate is scarce. For instance, the degradative pathway for 2-AEP mineralization often includes an operon containing both phnW and phnX. frontiersin.org

Table 1: Key Genes in Phosphonoacetaldehyde Catabolism

GeneEncoded EnzymeFunction
phnW 2-AEP:pyruvate aminotransferaseConverts 2-AEP to phosphonoacetaldehyde. frontiersin.org
phnX Phosphonoacetaldehyde hydrolase (Phosphonatase)Cleaves the C-P bond of phosphonoacetaldehyde to yield acetaldehyde and inorganic phosphate. frontiersin.org
phnY Phosphonoacetaldehyde dehydrogenaseOxidizes phosphonoacetaldehyde to phosphonoacetate. nih.gov

Bioinformatics and Comparative Genomics of Phosphonoacetaldehyde-Related Enzymes

Bioinformatic and comparative genomic analyses have revealed the widespread distribution and evolutionary history of the enzymes involved in phosphonoacetaldehyde metabolism. These studies provide insights into how organisms have adapted to utilize phosphonates as a phosphorus source.

Genes for phosphonate metabolism are widely distributed among diverse bacterial groups. nih.gov The phosphonatase pathway, involving phnX and phnW, is particularly common. Homologs of the phnX gene have been identified in at least 235 bacterial genomes, with a significant presence in marine alpha- and gamma-proteobacteria. nih.gov

The broad distribution of phnX and the PhnD transporter (which shows a high affinity for 2-AEP) suggests that 2-AEP has been a significant source of phosphorus throughout a considerable period of evolutionary history. frontiersin.org After the C-P lyase pathway, the phosphonatase pathway is the second most abundant mechanism for phosphonate degradation found among sequenced bacteria. nih.gov This indicates a strong selective pressure for organisms to maintain the genetic capacity to cleave the C-P bond of phosphonoacetaldehyde and access the phosphorus within.

Protein domain analysis has shown that phosphonoacetaldehyde hydrolase (PhnX) belongs to the haloacid dehalogenase (HAD) superfamily. frontiersin.orgnih.govresearchgate.netwikipedia.org This is a large and diverse superfamily of hydrolases that includes phosphatases, dehalogenases, and phosphonatases. researchgate.netebi.ac.uk

Key characteristics of the HAD superfamily include:

Conserved Core Domain : All members of the HAD superfamily share a core α/β-domain known as a Rossmannoid fold. nih.govebi.ac.uk

Catalytic Mechanism : The mechanism for C-P bond cleavage by phosphonatase involves the formation of a Schiff base intermediate between a lysine (B10760008) residue in the active site and the carbonyl group of phosphonoacetaldehyde. frontiersin.org This activates the phosphonate for nucleophilic attack, a process characteristic of many enzymes in this superfamily. frontiersin.orgnih.gov The catalytic process also involves a highly conserved aspartate residue. nih.gov

Cap Domain : Most HAD superfamily members possess an additional "cap" domain inserted into the core domain. unm.edu This cap domain is thought to contribute to substrate specificity and shows significant structural variation among different functional classes within the superfamily. ebi.ac.ukunm.edu

Table 2: Features of the HAD Superfamily

FeatureDescription
Core Structure A unified Rossmannoid fold α/β-domain. nih.gov
Key Enzymes Includes phosphatases, phosphonatases, P-type ATPases, and dehalogenases. wikipedia.org
Conserved Motifs Contains four highly conserved sequence motifs essential for catalysis. nih.gov
"Cap" Domain A variable insertion domain that contributes to substrate specificity. unm.edu

Transcriptional and Post-Transcriptional Regulation of Phosphonoacetaldehyde Metabolism

The expression of genes involved in phosphonoacetaldehyde metabolism is tightly regulated to ensure that the enzymes are produced only when needed. This control primarily occurs at the transcriptional level and is often responsive to the availability of either the phosphonate substrate or inorganic phosphate.

In several bacterial species, the expression of the phosphonatase pathway is substrate-inducible. frontiersin.org This means that the presence of the phosphonate substrate, such as 2-AEP, triggers the transcription of the metabolic genes.

This mode of regulation has been observed in bacteria like Pseudomonas putida and Pseudomonas aeruginosa, which can use 2-AEP as a sole source of carbon, nitrogen, and phosphorus. frontiersin.org In these organisms, the expression of the operon containing phnW and phnX is controlled by a LysR-type transcriptional regulator (LTTR). frontiersin.org The LTTR protein is typically encoded by a gene located adjacent to the metabolic operon and acts as a sensor for the substrate or a metabolic intermediate, activating gene expression in its presence. frontiersin.org

In contrast, other bacteria such as Enterobacter aerogenes and Salmonella typhimurium regulate the phosphonatase pathway as part of the Pho regulon. frontiersin.org In this system, gene expression is not induced by the substrate but rather by inorganic phosphate (Pi) starvation. frontiersin.org When Pi levels are low, the Pho regulon is activated, leading to the expression of a suite of genes involved in scavenging phosphorus from alternative sources, including phosphonates. frontiersin.org

Table 3: Regulatory Mechanisms for the Phosphonatase Pathway

Regulatory MechanismInduction SignalExample OrganismsKey Regulator
Substrate Induction Presence of 2-AEPPseudomonas putida, Pseudomonas aeruginosaLysR-type transcriptional regulator (LTTR). frontiersin.org
Phosphate Starvation Depletion of inorganic phosphate (Pi)Enterobacter aerogenes, Salmonella typhimuriumPho regulon. frontiersin.org

Phosphate-Insensitive Regulatory Mechanisms

In contrast to the well-characterized Pho regulon, which governs gene expression in response to phosphate starvation, phosphate-insensitive regulation of phosphonoacetaldehyde metabolism relies on substrate-inducible systems. nih.gov These systems are typically orchestrated by transcriptional regulators that sense the presence of specific phosphonate compounds or their metabolites, thereby activating the expression of the necessary catabolic operons.

Substrate-Inducible Regulation by LysR-Type Transcriptional Regulators (LTTRs)

A predominant mechanism of phosphate-insensitive control involves LysR-type transcriptional regulators (LTTRs). These proteins are the most abundant type of transcriptional regulator in prokaryotes and are characterized by a conserved structure featuring an N-terminal DNA-binding helix-turn-helix (HTH) motif and a C-terminal co-inducer-binding domain. nih.gov LTTRs typically function as homotetramers and can act as both activators and repressors of gene expression. nih.gov

In the context of phosphonoacetaldehyde metabolism, LTTRs are frequently found encoded adjacent to operons responsible for the degradation of 2-aminoethylphosphonate (2-AEP), a common precursor of phosphonoacetaldehyde. nih.gov The expression of these operons, which often include the phnX gene encoding phosphonoacetaldehyde hydrolase, is induced by the presence of 2-AEP. nih.gov The LTTR protein binds to specific DNA sequences in the promoter region of the operon, and upon interaction with the inducer molecule (2-AEP), undergoes a conformational change that facilitates the recruitment of RNA polymerase and initiates transcription. nih.gov

Table 1: Examples of LTTR-Mediated Regulation of Phosphonate Catabolism

Regulator FamilyRegulator ProteinTarget Gene/OperonInducer MoleculeBacterial Species
LysRPhnR (putative)phn operon (including phnX)2-AminoethylphosphonateSalmonella enterica
LysRNot specifiedphnW-phnX operon2-AminoethylphosphonatePseudomonas putida NG2, Pseudomonas aeruginosa PAO1
LysRNot specifiedPhosphonoacetate hydrolase operonPhosphonoacetatePseudomonas fluorescens
LysRPalRPhosphonoalanine degradative operonPhosphonoalanine, Phosphonopyruvate (B1221233)Variovorax sp. Pal2
LysRNot specifiedphnA or phnX encoded pathways2-AminoethylphosphonateVarious marine bacteria

This table is generated based on available research data. The specific names of all regulator proteins are not always identified in the literature.

This mode of regulation allows bacteria to efficiently utilize 2-AEP as a source of not only phosphorus but also carbon and nitrogen, irrespective of the ambient phosphate concentration. nih.gov This capability is particularly advantageous in marine environments where phosphonates can be a significant component of the dissolved organic phosphorus pool. nih.gov

Regulation by Other Transcriptional Regulator Families

While LTTRs are prominent, other families of transcriptional regulators have also been implicated in the control of phosphonate metabolism, independent of the Pho regulon. Genomic analyses have revealed the presence of genes encoding regulators from the DeoR and AraC families adjacent to phosphonate catabolic operons.

The DeoR family of transcriptional regulators is typically involved in the regulation of nucleoside and sugar metabolism. Their role in phosphonate metabolism is less characterized but suggests a potential link between phosphonate utilization and the central carbon metabolism of the cell.

The AraC/XylS family of regulators are often involved in the control of carbon source utilization and stress responses. Their association with phosphonate degradation pathways hints at a broader metabolic network that integrates phosphonate catabolism with other cellular processes.

Influence of Carbon and Nitrogen Sources

The regulation of phosphonoacetaldehyde metabolism is further intertwined with the availability of other essential nutrients, particularly carbon and nitrogen. In some bacteria, the ability to utilize phosphonates is influenced by the presence of preferred carbon and nitrogen sources. asm.org This suggests the existence of a hierarchical regulatory network where global regulators of carbon and nitrogen metabolism can modulate the expression of phosphonate catabolic genes. This integration ensures that the cell prioritizes the use of more readily available nutrients before expending energy on the degradation of more complex molecules like phosphonates. asm.org

For instance, the CbrAB and NtrBC two-component systems in Pseudomonas aeruginosa, which are involved in carbon and nitrogen regulation respectively, have been shown to influence the utilization of various organic compounds. asm.org While their direct role in phosphonoacetaldehyde metabolism is yet to be fully elucidated, it points towards a complex interplay between different metabolic and regulatory pathways.

Advanced Methodologies in Phosphonoacetaldehyde Research

Enzymatic Synthesis of Radiolabeled Phosphonoacetaldehyde (B103672) for Mechanistic Probes

The synthesis of radiolabeled phosphonoacetaldehyde is a important technique for investigating the enzymes involved in its biosynthesis and degradation. nih.gov A multi-enzyme system is often employed for this purpose. The process can start with precursors like pyruvate (B1213749) and adenosine (B11128) triphosphate (ATP). nih.govresearchgate.net Using pyruvate phosphate (B84403) dikinase, phosphoenolpyruvate (B93156) (PEP) is generated. Subsequently, PEP mutase converts PEP to phosphonopyruvate (B1221233) (Ppyr), which is then decarboxylated by Ppyr decarboxylase to yield phosphonoacetaldehyde (Pald). nih.govresearchgate.net

By incorporating radioisotopes into the precursors, specifically labeled phosphonoacetaldehyde can be produced. For instance, using [β-³²P]ATP results in the formation of [³²P]Pald, while starting with [2-¹⁴C]pyruvate yields [1-¹⁴C]Pald. nih.govresearchgate.net This ability to introduce labels at either the phosphorus or carbon atom provides a versatile tool for tracking the fate of different parts of the molecule during enzymatic reactions.

Table 1: Enzymatic Synthesis Scheme for Radiolabeled Phosphonoacetaldehyde

StepPrecursor(s)EnzymeProductRadiolabel Incorporation
1Pyruvate, ATP, OrthophosphatePyruvate Phosphate DikinasePhosphoenolpyruvate (PEP)[β-³²P]ATP → ³²P label
2PEPPEP MutasePhosphonopyruvate (Ppyr)[2-¹⁴C]pyruvate → ¹⁴C label
3PpyrPpyr DecarboxylasePhosphonoacetaldehyde (Pald)

A significant application of radiolabeled phosphonoacetaldehyde is the identification and characterization of covalent enzyme intermediates. nih.govnih.gov Many enzymes that act on aldehydes form a transient covalent bond with their substrate, often through a Schiff base intermediate with an active site lysine (B10760008) residue. drugbank.comnih.gov By reacting an enzyme like phosphonoacetaldehyde hydrolase with radiolabeled Pald, the label becomes transiently attached to the enzyme itself. nih.govresearchgate.net

Computational Studies on Phosphonoacetaldehyde-Related Enzyme Mechanisms

Computational chemistry and molecular modeling have become indispensable tools for studying the enzymes that process phosphonoacetaldehyde at an atomic level of detail. These methods complement experimental data by providing insights into reaction energies, transition states, and the dynamic behavior of enzyme-substrate complexes.

Quantum chemical (QC) calculations, particularly Density Functional Theory (DFT), are used to model the electronic structure of molecules and compute the energetics of chemical reactions. nih.govnih.gov This approach allows researchers to map out the entire reaction pathway for an enzyme-catalyzed transformation, such as the hydrolysis of phosphonoacetaldehyde by phosphonatase or its oxidation by phosphonoacetaldehyde dehydrogenase. nih.govnih.gov

By calculating the energies of reactants, products, and, crucially, the high-energy transition states that connect them, researchers can determine the activation energy barriers for each step in the proposed mechanism. rsc.orgresearchgate.net These calculations can validate or disprove hypothetical mechanisms. For example, QC methods can be used to investigate the formation of the Schiff base intermediate in phosphonatase, the subsequent phosphoryl transfer to an aspartate residue, and the final hydrolysis steps, providing a detailed energy profile of the catalytic cycle. drugbank.comnih.gov

Table 2: Application of Quantum Chemical Calculations in Enzyme Mechanism Studies

Computational MethodInformation GainedApplication to Phosphonoacetaldehyde Enzymes
Density Functional Theory (DFT) Transition state structures and energiesElucidating the energy barriers for C-P bond cleavage in phosphonatase.
Hybrid QM/MM Reaction pathways within the full enzyme environmentModeling the oxidation of phosphonoacetaldehyde in the active site of PhnY dehydrogenase. nih.gov
Intrinsic Reaction Coordinate (IRC) Confirmation of reaction pathwaysVerifying that a calculated transition state correctly connects reactants and products. nih.gov

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a "movie" of how an enzyme and its substrate interact. nih.govnih.gov These simulations can reveal how phosphonoacetaldehyde docks into an enzyme's active site and the crucial non-covalent interactions that hold it in place for catalysis. nih.gov

MD simulations are particularly powerful for understanding the role of protein conformational changes in catalysis. frontiersin.org For instance, phosphonoacetaldehyde hydrolase is known to have "open" and "closed" conformations. acs.org MD simulations can model how the binding of the phosphonoacetaldehyde substrate induces a transition from the open, solvent-exposed state to the closed state, which sequesters the active site and is required for efficient catalysis. acs.org These simulations provide insights into the flexibility of the enzyme and how its dynamic nature is coupled to its function. frontiersin.org

The detailed understanding of enzyme mechanisms derived from computational studies opens the door for rational enzyme redesign. mit.edunih.gov By identifying key residues involved in substrate binding or catalysis, computational methods can predict the effects of specific mutations. muni.cz For example, if a simulation shows that a particular amino acid is sterically hindering the optimal binding of phosphonoacetaldehyde, it can be computationally mutated to a smaller residue to see if this improves binding affinity. osti.gov

These computational strategies can guide the engineering of enzymes with enhanced activity, altered substrate specificity, or improved stability. mit.edumuni.cz In the context of phosphonoacetaldehyde-related enzymes, this could involve redesigning phosphonoacetaldehyde dehydrogenase to more efficiently accept alternative substrates like glyceraldehyde-3-phosphate, a process that can be modeled and evaluated in silico before being tested in the lab. nih.govbiorxiv.org

Advanced Analytical Techniques for the Study of Phosphonoacetaldehyde and its Metabolites

The study of phosphonoacetaldehyde and its metabolic derivatives necessitates the use of sophisticated analytical methodologies. These techniques are crucial for the separation, identification, and quantification of these compounds in complex biological matrices, as well as for elucidating their chemical structures and understanding the kinetics of the enzymes involved in their metabolism.

High-Performance Liquid Chromatography (HPLC) for Separation and Purification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of phosphonoacetaldehyde and its metabolites from intricate biological mixtures. jascoinc.comossila.com The choice of HPLC method is dictated by the physicochemical properties of the phosphonates, which are typically polar and may lack strong chromophores for UV detection. jascoinc.com

Given the polar nature of phosphonoacetaldehyde, reversed-phase HPLC (RP-HPLC) on its own is often challenging. researchgate.net To overcome this, several strategies can be employed. Ion-exchange chromatography is a well-established method for the separation of anionic species like phosphonates. nih.govacs.org In this technique, the stationary phase contains positively charged functional groups that interact with the negatively charged phosphonate (B1237965) group, allowing for separation based on charge density.

Another effective approach is Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, which is effective for retaining and separating highly polar compounds like phosphonates. frontiersin.org

For aldehydes that lack a suitable chromophore for UV detection, a common strategy is derivatization. nih.gov This involves a chemical reaction to attach a UV-active or fluorescent tag to the aldehyde group. For instance, 2,4-dinitrophenylhydrazine (B122626) (DNPH) reacts with aldehydes to form stable hydrazones that can be readily detected by UV-Vis detectors. pnu.edu.uanih.gov This pre-column or post-column derivatization significantly enhances the sensitivity and selectivity of the HPLC analysis. thermofisher.comsctunisie.org A potential HPLC method for phosphonoacetaldehyde could, therefore, involve derivatization with DNPH followed by separation on a C18 reversed-phase column.

Table 1: Potential HPLC Parameters for the Analysis of Derivatized Phosphonoacetaldehyde

ParameterCondition
Column Reversed-Phase C18 (e.g., 100 mm x 4.6 mm, 2.7 µm)
Mobile Phase Gradient of Acetonitrile and Water
Derivatizing Agent 2,4-dinitrophenylhydrazine (DNPH)
Detection UV-Vis at 360 nm
Column Temperature 30 °C

Mass Spectrometry (MS) for Qualitative and Quantitative Characterization

Mass spectrometry (MS) is an indispensable tool for the qualitative and quantitative analysis of phosphonoacetaldehyde and its metabolites, offering high sensitivity and specificity. researchgate.netacs.org When coupled with liquid chromatography (LC-MS), it provides a powerful platform for the analysis of these compounds in complex biological samples. nih.gov

For qualitative analysis, MS provides the mass-to-charge ratio (m/z) of the parent ion, which can be used to determine the molecular weight of the compound. researchgate.net Further structural information can be obtained through tandem mass spectrometry (MS/MS). In MS/MS, the parent ion is fragmented, and the resulting fragmentation pattern provides insights into the compound's structure. thermofisher.com For phosphonates, characteristic fragmentation often involves the cleavage of the carbon-phosphorus bond. frontiersin.org In the case of aldehydes, fragmentation can occur adjacent to the carbonyl group. nih.gov

Quantitative analysis is typically performed using techniques such as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), which offer high sensitivity and selectivity by monitoring specific parent-to-fragment ion transitions. nih.gov

A significant challenge in the analysis of phosphonates by electrospray ionization (ESI)-MS is their often poor ionization efficiency in positive ion mode. acs.org To enhance detection, derivatization strategies can be employed. For instance, reaction with N,N-dimethylhexylamine can form adducts with phosphonates, improving their ionization and detection in positive ESI-MS. acs.org For the aldehyde functional group, derivatization with reagents like DNPH not only aids in HPLC separation but also improves ionization for MS analysis. researchgate.net

In a study of the enzyme phosphonoacetaldehyde dehydrogenase, electrospray mass spectrometry was successfully used to detect a covalent thiohemiacetal or thioester intermediate formed between a cysteine residue in the enzyme's active site and phosphonoacetaldehyde. nih.gov

Table 2: Mass Spectrometry Techniques for Phosphonoacetaldehyde Analysis

TechniqueApplication
Electrospray Ionization (ESI) Soft ionization technique suitable for polar molecules like phosphonoacetaldehyde.
Tandem MS (MS/MS) Structural elucidation through fragmentation analysis.
LC-MS/MS Separation, identification, and quantification of phosphonoacetaldehyde in complex mixtures.
Derivatization Enhances ionization efficiency and chromatographic separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules, including phosphonoacetaldehyde. nih.gov By analyzing the interactions of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. The primary nuclei of interest for phosphonoacetaldehyde are ¹H, ¹³C, and ³¹P.

The ¹H NMR spectrum provides information about the number and types of protons in the molecule. For phosphonoacetaldehyde, the aldehydic proton would appear as a distinct signal, and the protons on the carbon adjacent to the phosphorus atom would show characteristic splitting patterns due to coupling with both the aldehydic proton and the phosphorus nucleus. In a study on the enzyme PhnW, the ¹H NMR spectrum of phosphonoacetaldehyde showed peaks at 2.90-2.94 ppm and 9.6 ppm. pnu.edu.ua

The ¹³C NMR spectrum reveals the number of unique carbon atoms. The carbonyl carbon of the aldehyde would have a characteristic chemical shift in the downfield region. Both carbon signals would exhibit splitting due to coupling with the phosphorus atom (¹J-CP and ²J-CP). The magnitude of these coupling constants provides valuable structural information.

The ³¹P NMR spectrum is particularly informative for phosphonates. nih.gov It provides a single signal for the phosphorus nucleus in phosphonoacetaldehyde, and its chemical shift is indicative of the chemical environment of the phosphorus atom. Decoupling of protons during ³¹P NMR acquisition simplifies the spectrum to a single peak, aiding in quantification. nih.gov Conversely, a proton-coupled ³¹P NMR spectrum would show splitting due to coupling with the adjacent protons.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning all ¹H, ¹³C, and ³¹P signals and confirming the connectivity of the atoms in the phosphonoacetaldehyde molecule.

Table 3: Predicted NMR Data for Phosphonoacetaldehyde

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
¹H (Aldehyde) ~9.6TripletJ-HH
¹H (Methylene) ~2.9-3.0Doublet of TripletsJ-HP, J-HH
¹³C (Carbonyl) ~200Doublet²J-CP
¹³C (Methylene) ~30-40Doublet¹J-CP
³¹P VariableTripletJ-PH

Spectroscopic Methods for Enzyme Activity Assays and Kinetic Measurements

Spectrophotometric assays are widely used to measure the activity of enzymes that metabolize phosphonoacetaldehyde and to determine their kinetic parameters. nih.gov These assays are typically continuous, allowing for the real-time monitoring of the reaction progress by measuring the change in absorbance of a substrate or product over time. jascoinc.com

A common approach for assaying dehydrogenases, such as phosphonoacetaldehyde dehydrogenase (PhnY), is to monitor the production of NADH or NADPH, which absorb light at 340 nm. In the presence of the enzyme, phosphonoacetaldehyde, and NAD⁺, the formation of NADH can be followed by the increase in absorbance at this wavelength. This method has been used to determine the kinetic parameters of PhnY, including its Michaelis-Menten constant (Km) and catalytic rate (kcat). acs.org

For enzymes like phosphonoacetaldehyde hydrolase (PhnX), which cleaves phosphonoacetaldehyde to acetaldehyde (B116499) and inorganic phosphate, a coupled enzyme assay can be employed. In this setup, the product of the PhnX reaction, acetaldehyde, is used as a substrate for a second enzyme, such as alcohol dehydrogenase. In the presence of NADH, alcohol dehydrogenase will reduce acetaldehyde to ethanol, and the reaction can be monitored by the decrease in absorbance at 340 nm as NADH is consumed. frontiersin.org

These spectrophotometric methods are highly sensitive and reproducible, making them suitable for high-throughput screening of enzyme inhibitors and for detailed kinetic characterization of enzymes involved in phosphonoacetaldehyde metabolism. researchgate.net

Table 4: Example of a Coupled Spectrophotometric Assay for Phosphonoacetaldehyde Hydrolase (PhnX)

ComponentFunction
PhosphonoacetaldehydeSubstrate for PhnX
Phosphonoacetaldehyde Hydrolase (PhnX)Enzyme of interest
Alcohol Dehydrogenase (ADH)Coupling enzyme
NADHCo-substrate for ADH, monitored at 340 nm
BufferMaintains optimal pH for both enzymes

Prebiotic Chemical Evolution and Phosphonoacetaldehyde

Role of Phosphonoacetaldehyde (B103672) as a Prebiotic Building Block on Early Earth

Phosphonoacetaldehyde (PAL), a phosphonic acid analog of glycolaldehyde (B1209225) phosphate (B84403), is considered a significant molecule in the context of prebiotic chemistry. nih.govresearcher.liferesearchgate.net On the early Earth, before the advent of life, the formation of complex organic molecules from simpler precursors was a crucial step. Scientists theorize that simple organic molecules formed in the primitive atmosphere and were the building blocks for early life. researchgate.net The availability of phosphorus compounds was also a key factor in the origin of life, with various theories proposed for its role in the formation of primary organisms. mdpi.com

Phosphonoacetaldehyde is notable because it provides a potential route for the incorporation of phosphorus into organic molecules, a critical step for the development of structures like nucleic acids. Organophosphorus compounds are fundamental to all known life, forming the backbone of DNA and RNA and playing a central role in energy metabolism (e.g., ATP). mdpi.comoup.com In the prebiotic environment, which lacked the sophisticated enzymatic machinery of modern cells, the spontaneous chemical reactions of versatile building blocks would have been essential. sciworthy.comgwu.edu

The significance of phosphonoacetaldehyde as a prebiotic building block lies in its reactivity, particularly its ability to participate in reactions that build larger, more complex molecules. nih.govresearchgate.net As an analog of a phosphorylated sugar, it represents a plausible precursor that could have been involved in the abiotic synthesis of the earliest informational and catalytic polymers, preceding or contributing to the "RNA world" hypothesis. savemyexams.comstsci.edu Its structure, containing both a reactive aldehyde group and a stable carbon-phosphorus (C-P) bond, makes it a robust and versatile starting material for prebiotic synthesis. oup.com

Aldol (B89426) Condensation Reactions of Phosphonoacetaldehyde with Formaldehyde (B43269)

A key reaction highlighting the prebiotic potential of phosphonoacetaldehyde is its aldol condensation with formaldehyde. nih.govresearcher.liferesearchgate.net Aldol condensations are carbon-carbon bond-forming reactions that are fundamental in organic synthesis and are believed to have been plausible under the conditions of early Earth. science.gov

Research has demonstrated that phosphonoacetaldehyde reacts with formaldehyde under mildly basic conditions, which are considered plausible for certain prebiotic environments. nih.govresearcher.liferesearchgate.net This reaction is not a simple, single-step process but occurs in two distinct stages:

A rapid initial aldol condensation of formaldehyde with the active methylene (B1212753) group of phosphonoacetaldehyde. nih.govresearchgate.net

A subsequent, slower reaction phase that leads to the formation of more complex products, including those containing two phosphonic acid groups. nih.govresearchgate.net

The initial, fast reaction involves the addition of formaldehyde to phosphonoacetaldehyde, extending the carbon chain and introducing new functional groups. This type of reaction is crucial for building the molecular complexity necessary for life from simple one-carbon units like formaldehyde, which was likely present on the primitive Earth. nih.govscience.gov

Table 1: Key Reactants in the Prebiotic Synthesis

Compound NameChemical FormulaRole in Reaction
PhosphonoacetaldehydeC₂H₅O₄PPrebiotic building block with a phosphonate (B1237965) group.
FormaldehydeCH₂OSimple aldehyde; a source of carbon for chain extension.

Formation of Organophosphonate Products and Their Potential as Precursors for Informational Polymers

The reaction between phosphonoacetaldehyde and formaldehyde yields several new organophosphonate products. nih.govresearcher.life These products have been isolated and characterized using techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and magnetic resonance spectroscopy. nih.gov

The significance of these newly formed organophosphonates lies in their potential to act as building blocks for prebiotic informational polymers. nih.govresearcher.liferesearchgate.net An informational polymer, like RNA or DNA, is a molecule capable of storing and transmitting genetic information. The search for plausible prebiotic precursors to such polymers is a central theme in origin-of-life research. stsci.edunih.gov

A stable phosphonate backbone.

Functional groups capable of linking together to form a chain.

The potential for side groups that could carry information.

This process illustrates a viable pathway from simple, plausible prebiotic molecules to more complex organophosphonates, bridging a critical gap in understanding how the first functional biopolymers might have arisen on Earth. nih.govstsci.edu

Table 2: Products and Significance of Phosphonoacetaldehyde Reactions

Reaction StageDescriptionResulting ProductsPrebiotic Significance
Stage 1: Fast Aldol Condensation Rapid reaction of phosphonoacetaldehyde with formaldehyde. nih.govresearchgate.netInitial aldol addition products.Demonstrates facile C-C bond formation and molecular complexification from simple precursors. nih.gov
Stage 2: Slow Reaction Further reactions leading to more complex molecules. nih.govresearchgate.netProducts containing two phosphonic acid groups. nih.govFormation of larger, multifunctional molecules. nih.gov
Overall Outcome Formation of a mixture of novel organophosphonates. nih.govresearcher.lifeA specific product with potential as a monomer. nih.govresearchgate.netProvides a potential building block for a prebiotic informational polymer, offering a route to early genetic systems. nih.govresearchgate.net

Emerging Research Avenues and Future Perspectives in Phosphonoacetaldehyde Studies

Metabolic Engineering and Synthetic Biology Applications for Phosphonoacetaldehyde (B103672) Pathways

Metabolic engineering and synthetic biology are rapidly advancing fields with significant potential to harness and optimize phosphonoacetaldehyde (PnAA) pathways for various applications. wikipedia.orgtecan.com These disciplines focus on the targeted modification of genetic and regulatory processes within cells to enhance the production of specific substances. wikipedia.org By modeling metabolic networks, scientists can identify and alleviate constraints in biosynthetic pathways, thereby improving the yield of desired products. wikipedia.org

Key strategies in the metabolic engineering of PnAA pathways include:

Blocking competing metabolic pathways: Eliminating or reducing the flux of intermediates into non-desired biosynthetic routes. wikipedia.org

Heterologous gene expression: Introducing genes from other organisms to create novel pathways or enhance existing ones. wikipedia.orggenscript.com

Enzyme engineering: Modifying the structure and function of enzymes to improve their catalytic efficiency, substrate specificity, or stability. wikipedia.org

Synthetic biology offers a modular approach to constructing and optimizing metabolic pathways in vitro. nih.gov This involves assembling purified or semi-purified enzymes to create artificial reaction cascades, offering greater flexibility and control compared to in vivo systems. nih.gov This "cell-free" metabolic engineering allows for the combination of enzymes from diverse sources, facilitating the design of novel pathways with high modularity. nih.gov

A notable application is the re-engineering of silent natural product gene clusters. nih.gov For instance, a phosphonic acid gene cluster from Streptomyces sp. strain NRRL F-525 was refactored for expression in a production host, leading to the discovery of a new phosphonic acid and the characterization of its biosynthesis. nih.gov This approach highlights the potential to unlock the vast, uncharacterized chemical space encoded in microbial genomes. nih.gov

Discovery and Characterization of Novel Enzymes and Uncharted Metabolic Routes

The exploration of microbial genomes continues to unveil novel enzymes and metabolic pathways involved in phosphonoacetaldehyde metabolism. Genomic context analysis, which examines the genes surrounding a known gene, has proven to be a powerful tool for discovering new enzymatic functions. nih.govresearchgate.net

A significant recent discovery is the enzyme (R)-1-hydroxy-2-aminoethylphosphonate ammonia-lyase (PbfA) from the marine bacterium Vibrio splendidus. nih.gov Although initially annotated as a transaminase, PbfA was found to be a lyase that converts (R)-1-hydroxy-2-aminoethylphosphonate (R-HAEP) into PnAA, which can then be hydrolyzed by PhnX. nih.gov This discovery expanded the known scope of the hydrolytic pathway for 2-aminoethylphosphonate (AEP) degradation. nih.gov

Further research using genomic context analysis led to the identification of a racemase, named 2-amino‐1‐hydroxyethylphosphonate racemase (PbfF) . researchgate.net This enzyme converts S-HAEP, an enantiomer not acted upon by PbfA, into R-HAEP, thereby enabling its degradation. researchgate.netresearchgate.net PbfF is noteworthy as it is the first described NAD-dependent racemase and is structurally distinct from other known NAD-dependent isomerases. researchgate.net

Another key enzyme that has been characterized is phosphonoacetaldehyde dehydrogenase (PhnY) from Sinorhizobium meliloti 1021. nih.gov This NAD+-dependent enzyme oxidizes PnAA to phosphonoacetate (PnA), providing the first known biochemical route for the synthesis of PnA in the microbial metabolome. nih.govresearchgate.net The subsequent hydrolysis of PnA by phosphonoacetate hydrolase (PhnA) releases acetate (B1210297) and inorganic phosphate (B84403). nih.gov Structural studies of PhnY have provided insights into how the conserved aldehyde dehydrogenase active site is adapted for phosphonate (B1237965) substrates. nih.gov

These discoveries highlight that our understanding of phosphonate metabolism is far from complete and that numerous uncharacterized enzyme systems likely exist. acs.org The continued application of genomic and biochemical approaches is crucial for mapping these uncharted metabolic routes. acs.orgmdpi.com

Implications for Bioremediation and Environmental Biotechnology Related to Phosphonate Cycling

The enzymes and pathways involved in phosphonoacetaldehyde metabolism have significant implications for bioremediation and environmental biotechnology, particularly in the context of phosphonate cycling. ifremer.frebsco.com Phosphonates, with their stable carbon-phosphorus (C-P) bond, are found in various environments and can be significant pollutants. nih.govmsu.ru Microorganisms capable of degrading these compounds play a crucial role in phosphorus biogeochemical cycling. nih.gov

Bioremediation is the use of microorganisms to remove or detoxify pollutants from the environment. walshmedicalmedia.com Understanding the microbial pathways for phosphonate degradation is essential for developing effective bioremediation strategies. For example, bacteria possessing the PhnW-PhnX or PhnW-PhnY-PhnA pathways can mineralize 2-aminoethylphosphonate (AEP), a common biogenic phosphonate, releasing bioavailable phosphate. acs.orgnih.gov The discovery of enzymes like PbfA and PbfF, which expand the substrate range of these pathways to include compounds like HAEP, further enhances the potential for bioremediation. nih.govresearchgate.net

Environmental biotechnology leverages biological systems to address environmental challenges. ebsco.com The enzymes of phosphonate metabolism can be applied in several ways:

Bio-based production: Engineered microorganisms could be used to produce valuable chemicals from phosphonate-containing waste streams. hudsonlabautomation.com

Enzyme-based catalysts: Isolated enzymes, such as phosphonoacetaldehyde hydrolase (PhnX), could be used in place of harsh chemical catalysts in industrial processes. walshmedicalmedia.com

Biosensors: Enzymes involved in phosphonate metabolism could be incorporated into biosensors for the detection of environmental contaminants. ebsco.com

The cycling of phosphonates is a vital part of the global phosphorus cycle, especially in marine environments where phosphorus can be a limiting nutrient. ifremer.fr Metagenomic studies have revealed that the genes for phosphonate degradation pathways are widespread in marine bacterioplankton, indicating their importance in marine productivity and nutrient dynamics. hawaii.edu

Development of Molecular Probes and Inhibitors for Phosphonoacetaldehyde-Processing Enzymes

The development of molecular probes and inhibitors is crucial for studying the function, mechanism, and regulation of phosphonoacetaldehyde-processing enzymes. nih.gov These tools are essential for both basic research and potential therapeutic applications.

Molecular probes are molecules designed to detect and visualize specific enzymes or their activities. nih.gov Radiolabeled versions of phosphonoacetaldehyde, such as [³²P]PnAA and [¹⁴C]PnAA, have been synthesized enzymatically to serve as probes. unm.eduresearchgate.net These probes have been instrumental in mechanistic studies, for instance, in identifying a covalent enzyme intermediate in the reaction catalyzed by phosphonoacetaldehyde hydrolase (phosphonatase). unm.edu The development of fluorescent or chemiluminescent probes could enable real-time monitoring of enzyme activity in living cells. nih.govmlsu.ac.in

Inhibitors are compounds that block the activity of an enzyme. They are invaluable for elucidating metabolic pathways and can also serve as leads for drug development. Phosphonates themselves, being structural mimics of phosphate esters, can act as competitive inhibitors of enzymes involved in phosphate metabolism. nih.govresearchgate.net

Specific inhibitors targeting phosphonoacetaldehyde-processing enzymes could be developed based on their reaction mechanisms. For example, since phosphonoacetaldehyde hydrolase forms a Schiff base intermediate with its substrate, compounds that can irreversibly react with the catalytic lysine (B10760008) residue could act as potent inhibitors. mdpi.comnih.gov Similarly, understanding the active site architecture of enzymes like PhnY can guide the design of specific inhibitors. nih.gov

The development of potent and selective inhibitors for enzymes in the PnAA pathways could have applications in various fields, from agriculture (e.g., as herbicides) to medicine (e.g., as antimicrobial agents), by disrupting essential metabolic processes in target organisms. researchgate.net

Integrated Omics Approaches for Systems-Level Understanding of Phosphonoacetaldehyde Metabolism

A systems-level understanding of phosphonoacetaldehyde metabolism requires the integration of multiple "omics" disciplines, including genomics, transcriptomics, proteomics, and metabolomics. researchgate.netcore.ac.uk This integrated approach allows for a comprehensive view of how PnAA pathways are regulated and connected to other cellular processes.

Genomics provides the blueprint of an organism's metabolic potential by identifying the genes encoding enzymes and regulatory proteins. nih.gov Genome mining has been instrumental in discovering novel phosphonate biosynthetic and catabolic gene clusters. nih.gov

Transcriptomics , the study of all RNA molecules in a cell, reveals which genes are actively being expressed under specific conditions. This can help to understand how PnAA pathways are regulated in response to environmental cues, such as nutrient availability.

Proteomics analyzes the entire set of proteins in a cell, providing information on enzyme abundance and post-translational modifications, which can directly impact metabolic flux.

Metabolomics focuses on the comprehensive analysis of all metabolites within a biological system. Spatial metabolomics, for instance, can reveal the distribution of metabolites like phosphonoacetaldehyde within tissues, providing insights into their localized functions. thermofisher.com

By integrating these omics datasets, researchers can construct detailed models of metabolic networks. researchgate.net This systems-level perspective is crucial for:

Identifying bottlenecks and regulatory control points in PnAA pathways.

Predicting the effects of genetic modifications in metabolic engineering efforts.

Uncovering new interactions between PnAA metabolism and other cellular functions.

Understanding the ecological role of phosphonate metabolism in microbial communities.

The application of multi-omics approaches is still in its early stages for phosphonoacetaldehyde research but holds immense promise for unlocking a deeper understanding of this important area of microbial biochemistry. researchgate.net

常见问题

Q. Answer :

  • Pre-steady-state kinetics : Stopped-flow fluorescence assays monitor conformational changes upon substrate binding .
  • Small-angle X-ray scattering (SAXS) : Compare apo- and substrate-bound enzyme structures to detect global conformational shifts .
  • Molecular dynamics simulations : Model substrate binding trajectories to identify residues driving induced fit .
    Key finding : Zhang et al. (2002) observed a 10-fold increase in kcatk_{\text{cat}} upon substrate binding, supporting induced fit .

Basic: What are critical sample preparation protocols for Phosphonoacetaldehyde(1-) analysis in environmental matrices?

Q. Answer :

  • Extraction : Use ice-cold 50 mM Tris-HCl (pH 7.5) with protease inhibitors to stabilize labile intermediates .
  • Deproteinization : Precipitate proteins with 10% trichloroacetic acid, followed by centrifugation (12,000 × g, 10 min) .
  • Storage : Freeze samples at −80°C to prevent enzymatic degradation; avoid freeze-thaw cycles .
    Note : For soil or sediment samples, sonicate in extraction buffer to disrupt microbial cells .

Advanced: How can 31P^{31}\text{P}31P-NMR and isotopic labeling elucidate Phosphonoacetaldehyde(1-) metabolic flux?

Q. Answer :

  • 31P^{31}\text{P}-NMR : Directly track Phosphonoacetaldehyde(1-) in complex mixtures using chemical shifts (δ = 18–22 ppm) .
  • Dual isotopic labeling : Combine 13C^{13}\text{C}-acetaldehyde and 18O^{18}\text{O}-water to trace C–P bond cleavage products .
  • Metabolic flux analysis (MFA) : Integrate LC-MS/NMR data with computational models (e.g., INCA) to quantify pathway activity .
    Application : De Graaf et al. (1998) used 31P^{31}\text{P}-NMR to identify Phosphonoacetaldehyde(1-) in prebiotic chemistry simulations .

Basic: Which enzymatic assays offer the highest sensitivity for Phosphonoacetaldehyde(1-) quantification?

Q. Answer :

Method LOD Key Advantage Reference
NADH-coupled reductase0.1 µMReal-time kinetics, minimal interference
Malachite green assay5 µMHigh throughput, compatible with microplates
Radiolabeled LC-MS0.01 µMUltra-sensitive, quantifies low-abundance species

Advanced: What computational tools complement experimental studies of Phosphonoacetaldehyde(1-)-interacting enzymes?

Q. Answer :

  • Homology modeling : Use Phyre2 or SWISS-MODEL to predict hydrolase/reductase structures from gene sequences (e.g., phnX homologs) .
  • Docking simulations (AutoDock Vina) : Screen substrate binding modes to active-site residues (e.g., Lys162, Asp44) .
  • QMMM (Quantum Mechanics/Molecular Mechanics) : Simulate C–P bond cleavage energetics in phosphonoacetaldehyde hydrolase .
    Case study : Allen & Dunaway-Mariano (2004) combined mutagenesis and QMMM to identify transition-state stabilizing residues .

Basic: What are the primary challenges in isolating Phosphonoacetaldehyde(1-) from microbial cultures?

Q. Answer :

  • Instability : Rapid degradation by endogenous hydrolases necessitates immediate processing .
  • Co-elution in chromatography : Separate from structurally similar phosphonates (e.g., 2-aminoethylphosphonate) using anion-exchange HPLC with pH-gradient elution .
  • Matrix interference : Soil extracts require solid-phase extraction (C18 columns) to remove humic acids .

Advanced: How do environmental stressors influence Phosphonoacetaldehyde(1-) metabolic pathways in soil bacteria?

Q. Answer :

  • Glyphosate induction : Upregulates phn operon expression in Achromobacter, increasing hydrolase activity 3-fold .
  • pH dependence : Optimal C–P cleavage occurs at pH 8.0–8.5; acidic soils reduce pathway efficiency .
  • Metabolic trade-offs : Under phosphorus limitation, bacteria prioritize phosphonate scavenging over glycolysis .

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